molecular formula C18H14N4O4 B14624194 N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine CAS No. 56225-08-2

N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine

Cat. No.: B14624194
CAS No.: 56225-08-2
M. Wt: 350.3 g/mol
InChI Key: LHMNEUYYSGGHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,2-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine typically involves the nitration of benzene-1,2-diamine with 4-nitrophenyl derivatives. One common method is the reaction of benzene-1,2-diamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Oxidative reactions can convert the amino groups back to nitro groups or other oxidized forms.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

    Reduction: Formation of N1,N~2~-Bis(4-aminophenyl)benzene-1,2-diamine.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives, potentially including nitroso or nitro compounds.

Scientific Research Applications

N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(4-nitrophenyl)benzene-1,4-diamine: Similar structure but with different positioning of the nitrophenyl groups.

    Bis(4-nitrophenyl)disulfide: Contains disulfide linkage instead of a diamine core.

    1,2-Bis(4-nitrophenyl)ethane: Similar nitrophenyl groups but with an ethane linkage.

Uniqueness

N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitrophenyl groups on a benzene-1,2-diamine core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

56225-08-2

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-N,2-N-bis(4-nitrophenyl)benzene-1,2-diamine

InChI

InChI=1S/C18H14N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h1-12,19-20H

InChI Key

LHMNEUYYSGGHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.